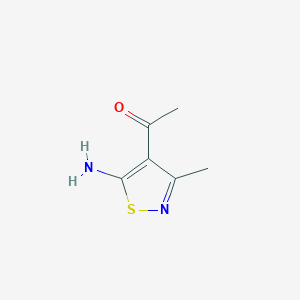

1-(5-Amino-3-methylisothiazol-4-yl)ethanone

Description

1-(5-Amino-3-methylisothiazol-4-yl)ethanone is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 5, a methyl group at position 3, and an ethanone (acetyl) group at position 4. Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol . The isothiazole ring (a five-membered ring with sulfur at position 1 and nitrogen at position 2) distinguishes it from thiazole-based analogs, where sulfur and nitrogen occupy non-adjacent positions. This structural nuance influences electronic properties, solubility, and biological interactions.

Propriétés

IUPAC Name |

1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVPUDCMVBHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(5-Amino-3-methylisothiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Activity

This compound is primarily recognized for its potential as an antimicrobial agent. Its thiazole ring structure is associated with various biological activities, making it a valuable building block in the synthesis of pharmaceuticals targeting bacterial infections. Research indicates that derivatives of this compound can exhibit significant antibacterial properties, which are critical in developing new antibiotics to combat resistant strains of bacteria .

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of this compound. It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. The compound's inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative disease treatment .

Agricultural Chemicals

Pesticide Formulation

In agricultural chemistry, this compound is utilized in formulating pesticides and herbicides. Its inclusion enhances the stability and efficacy of these agrochemicals against pests, thereby improving crop yield and health. The compound's ability to interact with specific biological pathways makes it a candidate for developing more effective agricultural solutions .

Biochemical Research

Enzyme Inhibition Studies

The compound is frequently employed in biochemical research for studying enzyme inhibition mechanisms. Its interactions with various enzymes can provide insights into metabolic processes and the development of new therapeutic strategies. Researchers utilize this compound to explore its effects on metabolic pathways, contributing to a better understanding of biochemical processes in living organisms .

Material Science

Polymer Development

In material science, this compound is investigated for its potential in developing novel materials. Its unique chemical properties allow for the creation of polymers that exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring materials that can withstand harsh conditions while maintaining performance .

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings/Research Insights |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Significant antibacterial properties against resistant strains |

| Neuroprotective agents | Inhibits acetylcholinesterase and β-secretase | |

| Agricultural Chemicals | Pesticides and herbicides | Enhances stability and efficacy against pests |

| Biochemical Research | Enzyme inhibition studies | Provides insights into metabolic pathways |

| Material Science | Development of durable polymers | Exhibits enhanced durability and resistance |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited substantial antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Activity Investigation : Research focused on the inhibition of key enzymes involved in Alzheimer's disease revealed that this compound effectively inhibited both acetylcholinesterase and β-secretase at low concentrations, indicating its promise as a neuroprotective agent .

- Pesticidal Formulation Analysis : A study assessing the efficacy of agrochemical formulations found that incorporating this compound significantly improved the performance of pesticides against common agricultural pests, leading to higher crop yields .

Mécanisme D'action

The mechanism of action of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Isomers: Thiazole vs. Isothiazole Derivatives

The compound shares its molecular formula (C₆H₈N₂OS ) with several thiazole derivatives but differs in ring structure and substituent placement:

Key Differences :

- Substituent Positions: Amino and methyl groups at different positions modulate steric hindrance and solubility. For example, 5-amino substitution in the isothiazole derivative may enhance hydrogen-bonding capacity compared to 2-amino in thiazole analogs .

Melting Points and Stability

- Thiazole-based analogs (e.g., 1-(2-amino-4-methylthiazol-5-yl)ethanone) exhibit melting points >160°C, suggesting thermal stability suitable for pharmaceutical formulations .

- Isothiazole derivatives may display lower melting points due to reduced crystallinity from asymmetric substitution.

Industrial and Pharmacological Relevance

- Pharmaceutical Intermediates: Thiazole-ethanones are precursors for antidiabetic and antimicrobial agents (e.g., ’s triazole-thiadiazole hybrids) .

- Agrochemicals: Chlorinated analogs (e.g., 1-(2-chloro-4-methylthiazol-5-yl)ethanone) are explored as fungicides due to their heterocyclic stability .

Activité Biologique

1-(5-Amino-3-methylisothiazol-4-yl)ethanone is an organic compound notable for its unique isothiazole structure, which incorporates both an amino group and a methyl group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

- Molecular Formula : C₅H₈N₂OS

- Molecular Weight : 156.21 g/mol

- Structural Features : The presence of the amino and carbonyl functional groups allows for various chemical reactions, enhancing its biological activity.

Biological Activities

This compound exhibits several notable biological properties:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. This interaction can influence various biological pathways, potentially leading to therapeutic effects in infectious diseases and cancer.

Comparative Analysis with Similar Compounds

The following table summarizes the similarity indices of compounds structurally related to this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Aminothiazol-4-yl)ethanone | 40353-62-6 | 0.82 |

| 1-(5-Methylthiazol-4-yl)ethanone | 1368187-44-3 | 0.86 |

| 2-Amino-5-methylthiazole-4-carbaldehyde | 482584-88-3 | 0.86 |

| 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 36234-66-9 | 0.89 |

The unique combination of functional groups in this compound provides distinct biological activities not fully replicated by these similar compounds.

Research Findings

Recent studies have focused on the pharmacodynamics of this compound, revealing its potential as a lead compound in drug discovery:

- Antibacterial Screening : In vitro studies have demonstrated that this compound exhibits a promising antibacterial profile against ESKAPE pathogens, which are known for their antibiotic resistance.

- Cell Proliferation Inhibition : The compound has shown potent inhibitory effects on cancer cell lines, indicating potential applications in oncology.

- Safety Profile : Preliminary toxicity studies suggest that it may have a favorable safety profile when administered at therapeutic doses.

Case Studies

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, demonstrating significant antimicrobial activity.

Case Study: Cancer Cell Line Studies

In another investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC₅₀ values indicating potent anti-proliferative effects. This suggests its potential as an anticancer agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-Amino-3-methylisothiazol-4-yl)ethanone, and how is purity assessed?

- Methodological Answer : The synthesis typically involves condensation reactions under basic conditions. For example, acetylacetone derivatives can react with aryl oximes in methanol with sodium hydroxide at 0–5°C, followed by TLC monitoring (petroleum ether:ethyl acetate, 70:30) to track completion . Post-reaction, precipitation in ice and recrystallization in methanol (50–55°C) are standard purification steps . Purity is assessed via HPLC (95% purity reported) and melting point analysis .

Q. Table 1: Synthesis Optimization Parameters

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural motifs, such as the isothiazole ring and amino-methyl groups. For example, ¹H NMR can resolve methyl protons at δ 2.3–2.5 ppm and aromatic protons in the isothiazole ring . Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Samples are analyzed periodically via HPLC for degradation products (e.g., oxidation of the amino group). Lyophilization or storage under inert gas (N₂) is recommended for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the electronic and spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces, correlating with UV-Vis spectra (e.g., λ_max ~300 nm) . Time-Dependent DFT (TD-DFT) refines electronic transitions, while Natural Bond Orbital (NBO) analysis explains hyperconjugation effects in the isothiazole ring . Computational IR spectra can validate experimental peaks (e.g., C=O stretching modes) .

Q. What strategies resolve contradictions in crystallographic data for isothiazole derivatives?

- Methodological Answer : Contradictions in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) are addressed by reprocessing raw diffraction data using SHELX software . For twinned crystals, twin-law refinement in SHELXL improves R-factor convergence . Complementary techniques like powder XRD or electron diffraction validate single-crystal data .

Q. How are reaction conditions optimized when conflicting yield data arise from similar protocols?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) can optimize acetylacetone-to-oxime molar ratios (0.8–1.2 eq.) and reaction times (1–3 hours), with ANOVA analysis to resolve yield discrepancies . Confounding factors like residual moisture (addressed via molecular sieves) or catalyst impurities are also controlled .

Q. What mechanistic insights explain the reactivity of the amino group in cross-coupling reactions?

- Methodological Answer : The amino group’s nucleophilicity enables Buchwald-Hartwig amination or Ullmann coupling. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps, such as oxidative addition of aryl halides. Steric effects from the 3-methylisothiazole moiety are modeled using Molecular Mechanics (MM2) to predict regioselectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of isothiazole derivatives?

- Methodological Answer : Bioactivity variations (e.g., IC₅₀ values) may stem from assay conditions (e.g., cell line differences). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, conflicting kinase inhibition data are resolved by repeating experiments with standardized ATP concentrations (1 mM) and control compounds (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.